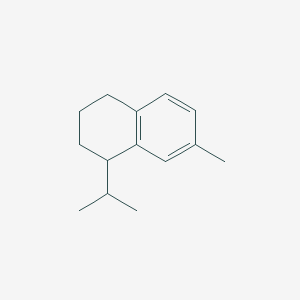
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.309 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and methyl and isopropyl substituents. It is commonly used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1-(1-methylethyl)naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction is carried out in a suitable solvent like ethanol or methanol to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of this compound. The reaction conditions are optimized to ensure complete hydrogenation and minimal by-product formation .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated naphthalene derivatives.
科学研究应用
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the methyl and isopropyl substituents.
1,2,3,4-Tetrahydro-1-methyl-naphthalene: Another derivative with a methyl group at a different position.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: A derivative with a methyl group at the 5-position.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
生物活性
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene (CAS Number: 162708-19-2) is a bicyclic compound belonging to the naphthalene family. Its molecular formula is C14H20 with a molecular weight of approximately 188.309 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Formula : C14H20
- Molecular Weight : 188.309 g/mol
- InChI : InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3
- SMILES : CC(C)C1CCCc2ccc(C)cc12
Antioxidant Activity
Research has indicated that compounds similar to 1,2,3,4-tetrahydro derivatives possess significant antioxidant properties. A study focusing on related naphthalene derivatives demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in vitro. The presence of methyl and isopropyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthalene derivatives has been explored through various in vitro and in vivo models. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes. This suggests that this compound may exhibit comparable anti-inflammatory effects .
Antidiabetic Properties
Emerging studies have suggested that certain naphthalene derivatives can modulate glucose metabolism and exhibit antidiabetic properties. The mechanism involves the inhibition of α-amylase and α-glucosidase activities, which are key enzymes in carbohydrate digestion. This action could lead to reduced postprandial blood glucose levels .
Study on Naphthalene Derivatives
A comprehensive study evaluated various naphthalene derivatives for their biological activities. Among these, compounds with structural similarities to 1,2,3,4-tetrahydro derivatives were tested for their antioxidant and anti-inflammatory properties. The results indicated that these compounds significantly inhibited oxidative stress markers and inflammatory mediators in cell cultures .
In Silico Molecular Docking
In silico studies have been conducted to predict the binding affinity of 1,2,3,4-tetrahydro derivatives to specific biological targets involved in inflammation and oxidative stress. The molecular docking studies revealed favorable interactions with COX enzymes and transcription factors associated with inflammation pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antidiabetic Activity |
|---|---|---|---|
| 1,2,3,4-Tetrahydro-7-methyl-naphthalene | Moderate | High | Moderate |
| 1-Methyl-naphthalene | Low | Moderate | Low |
| 1-Isopropyl-naphthalene | High | High | Moderate |
| 7-Methyl-naphthalene | Moderate | Low | High |
属性
分子式 |
C14H20 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC 名称 |
7-methyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3 |
InChI 键 |
GAUJPOYKGRVYNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCCC2C(C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















